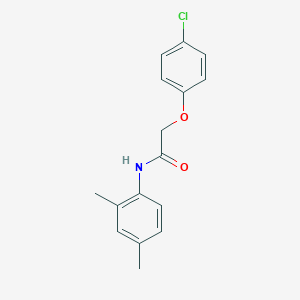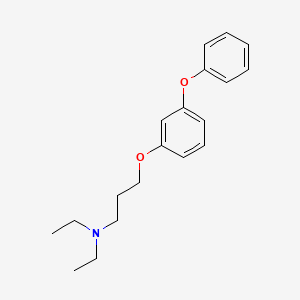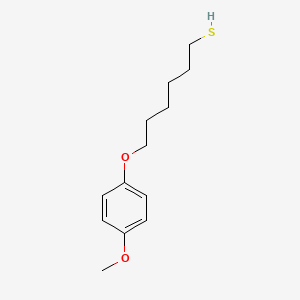![molecular formula C20H27NO2 B3847019 4-[6-(1-naphthyloxy)hexyl]morpholine](/img/structure/B3847019.png)
4-[6-(1-naphthyloxy)hexyl]morpholine
Descripción general
Descripción
4-[6-(1-naphthyloxy)hexyl]morpholine, also known as SR141716A, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry.
Aplicaciones Científicas De Investigación
4-[6-(1-naphthyloxy)hexyl]morpholine has been extensively studied for its potential therapeutic applications in various fields. In neurology, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, 4-[6-(1-naphthyloxy)hexyl]morpholine has been studied for its potential to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy. In psychiatry, 4-[6-(1-naphthyloxy)hexyl]morpholine has been studied for its potential to treat addiction and anxiety disorders.
Mecanismo De Acción
4-[6-(1-naphthyloxy)hexyl]morpholine acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. By blocking the CB1 receptor, 4-[6-(1-naphthyloxy)hexyl]morpholine inhibits the effects of endocannabinoids, which are naturally occurring neurotransmitters that bind to the CB1 receptor. This inhibition of the CB1 receptor has been shown to have a variety of effects on the body, including reducing appetite, decreasing pain and inflammation, and affecting mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[6-(1-naphthyloxy)hexyl]morpholine are complex and varied, depending on the specific application and dosage. In general, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to reduce appetite and food intake, decrease pain and inflammation, and affect mood and behavior. In addition, 4-[6-(1-naphthyloxy)hexyl]morpholine has been shown to have potential as a treatment for neurodegenerative diseases and cancer, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[6-(1-naphthyloxy)hexyl]morpholine in lab experiments is its specificity for the CB1 receptor, which allows for precise targeting of this receptor and its effects. In addition, 4-[6-(1-naphthyloxy)hexyl]morpholine has been extensively studied and its effects are well understood, which makes it a useful tool for researchers. However, one limitation of using 4-[6-(1-naphthyloxy)hexyl]morpholine in lab experiments is its potential for off-target effects, which can complicate the interpretation of results. In addition, the use of 4-[6-(1-naphthyloxy)hexyl]morpholine in animal studies can be controversial due to its potential for altering behavior and mood.
Direcciones Futuras
There are many potential future directions for research on 4-[6-(1-naphthyloxy)hexyl]morpholine. One area of focus is the development of more specific and potent CB1 receptor antagonists, which could have improved therapeutic applications and fewer off-target effects. In addition, further research is needed to fully understand the potential therapeutic applications of 4-[6-(1-naphthyloxy)hexyl]morpholine in neurology, oncology, and psychiatry. Finally, the use of 4-[6-(1-naphthyloxy)hexyl]morpholine in combination with other drugs or therapies is an area of potential future research, as this compound may have synergistic effects with other treatments.
Propiedades
IUPAC Name |
4-(6-naphthalen-1-yloxyhexyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYNNYSYBJQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)




![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3846970.png)
![3-phenyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acrylamide](/img/structure/B3846976.png)
![1-[3-(2,4-dimethylphenoxy)propyl]piperidine](/img/structure/B3846982.png)
![1-[4-(3-methoxyphenoxy)butyl]piperidine](/img/structure/B3846990.png)
![4-[3-(2-fluorophenoxy)propyl]morpholine](/img/structure/B3846993.png)
![4-[3-(2-chlorophenoxy)propyl]morpholine](/img/structure/B3847013.png)

![N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3847040.png)
![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)